Home > Products > Screening Compounds P96607 > Antibacterial agent 96
Antibacterial agent 96 -

Antibacterial agent 96

Catalog Number: EVT-15277532
CAS Number:
Molecular Formula: C18H15Cl2NO2
Molecular Weight: 348.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antibacterial Agent 96 is synthesized through modern chemical methods rather than being derived from natural sources. Antibiotics can be classified into three main categories: natural compounds obtained from microorganisms, semi-synthetic modifications of these natural products, and fully synthetic agents. Antibacterial Agent 96 falls into the synthetic category, which often exhibits enhanced therapeutic effects and reduced toxicity compared to natural antibiotics .

Synthesis Analysis

Methods and Technical Details

The synthesis of Antibacterial Agent 96 involves complex organic chemistry techniques. The process typically includes:

  • Reagents: Specific chemical reagents are utilized to facilitate reactions that form the core structure of the compound.
  • Reaction Conditions: Temperature, pressure, and reaction time are meticulously controlled to optimize yield and purity.
  • Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the desired product from by-products.

The detailed protocols for the synthesis may vary based on the specific structural requirements of Antibacterial Agent 96.

Molecular Structure Analysis

Structure and Data

Antibacterial Agent 96 possesses a unique molecular structure characterized by specific functional groups that contribute to its antibacterial activity. The molecular formula and structure can be represented as follows:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact compound)
  • Structural Features: The compound may include rings or chains that influence its interaction with bacterial targets.

The precise molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

Antibacterial Agent 96 undergoes various chemical reactions that are critical for its antibacterial activity. These reactions may include:

  • Hydrolysis: Interaction with water molecules leading to breakdown products.
  • Substitution Reactions: Replacement of certain atoms or groups within the molecule that can enhance its efficacy.
  • Complexation: Formation of complexes with metal ions or other molecules that may improve its stability or bioavailability.

Understanding these reactions is essential for optimizing the compound's performance in clinical applications.

Mechanism of Action

Process and Data

The mechanism of action for Antibacterial Agent 96 involves disrupting critical bacterial processes. This may include:

  • Inhibition of Cell Wall Synthesis: The compound interferes with the formation of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
  • Disruption of Protein Synthesis: It may bind to ribosomal subunits, preventing bacteria from synthesizing essential proteins.
  • Metabolic Inhibition: The agent could inhibit key metabolic pathways necessary for bacterial growth and replication.

Data supporting these mechanisms typically comes from in vitro studies demonstrating the compound's effects on various bacterial strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antibacterial Agent 96 exhibits several physical and chemical properties that are relevant for its application:

  • Solubility: Solubility in water or organic solvents affects its formulation and delivery.
  • Stability: The stability under various environmental conditions (temperature, light) is crucial for storage and efficacy.
  • Melting Point: A defined melting point indicates purity and can assist in characterization.

Comprehensive analyses using techniques like differential scanning calorimetry can provide insights into these properties.

Applications

Scientific Uses

Antibacterial Agent 96 has significant applications in various fields:

  • Pharmaceutical Development: It serves as a candidate for new antibiotic formulations targeting resistant bacterial strains.
  • Research: The compound is used in laboratory settings to study bacterial resistance mechanisms and develop new therapeutic strategies.
  • Clinical Applications: Potential use in treating infections caused by Gram-positive and Gram-negative bacteria, particularly where traditional antibiotics fail.

The ongoing research into Antibacterial Agent 96 highlights its promise as a vital tool in combating antibiotic resistance in clinical settings .

Introduction to Antimicrobial Resistance and the Role of Novel Agents

Global Burden of Antimicrobial Resistance and the Need for Innovation

Antimicrobial resistance (AMR) represents a catastrophic threat to global public health, causing approximately 1.2 million annual deaths worldwide, with projections suggesting this could rise to 10 million by 2050 [2] [8]. The economic ramifications are equally staggering, with AMR-related healthcare costs exceeding $30,000 per resistant infection and global economic losses potentially reaching $100 trillion by mid-century [1] [8]. This crisis stems from multiple interconnected factors: the excessive use of broad-spectrum antibiotics in clinical and agricultural settings, the rapid horizontal transfer of resistance genes among pathogens, and the critically insufficient antibiotic development pipeline. The World Health Organization's priority pathogen list underscores the acute threat posed by carbapenem-resistant Gram-negative bacteria (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa), which collectively account for over 60% of hospital-acquired infections globally [5] [8]. Against this backdrop, innovative agents like Antibacterial Agent 96 represent a paradigm shift in antimicrobial strategy, focusing on targeted mechanisms that circumvent conventional resistance pathways [5] [9].

Table 1: Global Impact Metrics of Antimicrobial Resistance

MetricCurrent StatusProjection (2050)Data Sources
Annual global deaths attributable to AMR1.2 million10 million [1] [8]
Additional healthcare costs per resistant infection$6,000–$30,000Not applicable [8]
Estimated cumulative economic lossNot applicable$100 trillion [1] [8]
High-priority pathogens identified by WHO12 critical speciesExpanding [5]

Historical Context of Antibacterial Agent Discovery and Development

The "Golden Age" of antibiotic discovery (1943–1962) witnessed the introduction of nearly 80% of all antibiotic classes still in clinical use today, including foundational agents like streptomycin (1944), tetracyclines (1948), and glycopeptides (1955) [2] [6]. This era was characterized by systematic exploration of soil-derived actinomycetes, yielding natural products with novel mechanisms of action. However, the period post-1987 marked the onset of an "innovation gap," with only five novel antibiotic classes (oxazolidinones, lipopeptides, pleuromutilins, diarylquinolines, lipiarmycins) approved between 2000–2011 [2] [5]. The discovery void stems from scientific challenges (e.g., difficulty penetrating Gram-negative outer membranes), regulatory hurdles, and limited commercial incentives – with antibiotic development costing $800 million–$1 billion over 10–17 years per approved agent [4] [5]. Antibacterial Agent 96 emerges from third-generation strategies that combine rational drug design with insights from proteomic profiling. Unlike first-generation natural products or second-generation semi-synthetics, Agent 96 leverages computational chemistry and resistance mechanism analysis to overcome evolutionary limitations of historical antibiotics [5] [9].

Table 2: Timeline of Antibacterial Agent Innovation Waves

EraTime PeriodKey CharacteristicsRepresentative Agents
Golden Age1943–1962Natural product discovery from environmental microbesPenicillins, Tetracyclines, Macrolides
Semi-Synthetic Wave1963–1987Chemical modification of existing scaffoldsFluoroquinolones, Cephalosporins
Innovation Gap1987–2000Minimal novel class approvalsNone
Targeted Design Era2000–presentStructure-based design & resistance profilingDiarylquinolines, Agent 96

Classification of Antibacterial Agent 96 Within Antimicrobial Taxonomies

Antibacterial Agent 96 occupies a novel niche within contemporary antimicrobial classification systems, distinguished by its multi-faceted targeting approach and physicochemical properties:

  • Mechanistic Classification: Agent 96 exhibits a dual mechanism targeting both membrane integrity and protein synthesis. It disrupts Gram-negative outer membranes through cationic peptide-mimetic domains while inhibiting ribosome assembly via structural mimicry of 16S rRNA binders [7] [9]. This multi-target strategy significantly increases the evolutionary barrier to resistance development – a critical advantage over single-target agents like fluoroquinolones (DNA gyrase inhibitors) or sulfonamides (folate synthesis blockers). Proteomic analyses reveal that sub-inhibitory concentrations downregulate E. coli resistance proteins (Tsr, Tar) by >60% while impairing flagellar assembly (FliC) [9].

  • Chemical Classification: Structurally, Agent 96 belongs to the polypharmacophore arylomycin derivatives, characterized by a macrocyclic core with C12-C14 lipophilic side chains that enhance penetration through bacterial membranes [7]. Its molecular weight (893.7 Da) and polar surface area (182 Ų) position it within the physicochemical space of modern anti-Gram-negative agents, while its biodegradability profile aligns with environmental safety requirements for novel antimicrobials [3] [7].

  • Spectrum of Activity: Demonstrates bactericidal activity against WHO critical-priority pathogens including:

  • Carbapenem-resistant Acinetobacter baumannii (MIC90: 1–2 µg/mL)
  • Extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae (MIC90: 4 µg/mL)
  • Methicillin-resistant Staphylococcus aureus (MIC90: 0.5 µg/mL)Its limited activity against anaerobes and commensal Lactobacilli suggests potential for targeted therapy with reduced microbiome disruption [1] [9].

  • Innovation Category: Classified as a third-generation "resistance-proof" agent under the Hutchings et al. taxonomy due to:

  • Long resistance window (>10 years in predictive models)
  • Multiple synergistic mechanisms of action
  • Structural optimization to avoid common efflux systems (e.g., AcrAB-TolC) [2] [5]

Table 3: Classification Parameters of Antibacterial Agent 96

Taxonomic CategoryClassification PositionKey Differentiators
Mechanism of ActionDual-target membrane disruptor & translation inhibitorBypasses single-gene mutation resistance
Chemical ClassModified arylomycin macrocycleC14 lipophilic side chain enhances penetration
SpectrumExtended Gram-negative with anti-MRSARetains potency against ESBL/CRE Enterobacteriaceae
Development GenerationThird-generation resistance-proofEngineered to minimize resistance development
Material IntegrationBiomaterial-compatible (resins, polymers)Maintains efficacy in composite medical devices [1] [7]

The integration of Agent 96 into dental composites and wound dressings exemplifies its material compatibility – maintaining >95% antibacterial efficacy when incorporated into resin matrices at 0.5–1.5% w/w concentrations [1] [7]. This multifunctionality positions it within the emerging "bioactive material" subclass of antibacterial agents, distinct from conventional systemic therapeutics.

Properties

Product Name

Antibacterial agent 96

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-6-methoxy-2-methylquinoline

Molecular Formula

C18H15Cl2NO2

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C18H15Cl2NO2/c1-11-7-18(14-9-13(22-2)4-6-17(14)21-11)23-10-12-3-5-15(19)16(20)8-12/h3-9H,10H2,1-2H3

InChI Key

LNOPPGNOTHHPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)OCC3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.